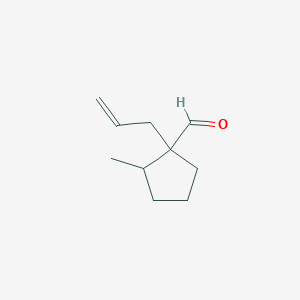

2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde

描述

2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde is a cyclopentane derivative featuring a methyl group at position 2 and a propenyl (allyl) substituent at position 1, with a carbaldehyde functional group at position 1. This compound’s structure combines the rigidity of the cyclopentane ring with the reactivity of the aldehyde and unsaturated propenyl group.

属性

分子式 |

C10H16O |

|---|---|

分子量 |

152.23 g/mol |

IUPAC 名称 |

2-methyl-1-prop-2-enylcyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C10H16O/c1-3-6-10(8-11)7-4-5-9(10)2/h3,8-9H,1,4-7H2,2H3 |

InChI 键 |

KGDWTIFCTSUTNX-UHFFFAOYSA-N |

规范 SMILES |

CC1CCCC1(CC=C)C=O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde generally involves multi-step organic transformations, primarily focusing on the functionalization of cyclopentanone derivatives. The most documented approach includes:

Alkylation Step:

Cyclopentanone undergoes alkylation with 2-methylpropene (or an equivalent allylic alkylating agent) to introduce the propenyl substituent at the 1-position. This step typically requires a strong base to generate the enolate intermediate. Common bases include sodium hydride (NaH) and potassium tert-butoxide (KOtBu). The reaction is conducted in polar aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to stabilize the intermediates.Oxidation Step:

After alkylation, the ketone intermediate is selectively oxidized to the aldehyde. Oxidizing agents such as chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) can be employed under controlled conditions to avoid overoxidation.-

- Temperature: Room temperature to reflux, depending on the step.

- Solvent: THF or DMSO for alkylation; acetic acid or aqueous media for oxidation.

- Reaction Time: Varies from several hours to overnight to ensure completion.

Industrial Scale Synthesis

Industrial production adapts the above laboratory methods with process intensification techniques:

Continuous Flow Reactors:

These reactors allow precise control over reaction time, temperature, and reagent mixing, improving yield and purity.Catalyst Optimization:

Use of catalytic bases and selective oxidants reduces waste and enhances selectivity toward the aldehyde.Separation and Purification:

Advanced chromatographic and distillation techniques ensure removal of by-products and unreacted starting materials.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Alkylation | Cyclopentanone, 2-methylpropene, NaH or KOtBu, THF/DMSO, RT to reflux | Introduce propenyl group | Strong base generates enolate |

| Oxidation | CrO3 in AcOH or KMnO4 aqueous | Convert ketone to aldehyde | Controlled to avoid overoxidation |

| Purification | Chromatography or Distillation | Isolate pure aldehyde | Industrial scale uses continuous methods |

Alternative Synthetic Approaches

Ozonolysis of Silyl Ethers:

Advanced synthetic routes reported involve ozonolysis of protected cyclopentane derivatives (e.g., silyl ethers) at low temperatures (-78 °C) followed by reductive workup to yield keto aldehydes, which can be further modified to the target compound.Stereoselective Synthesis:

Some methods employ chiral auxiliaries or catalysts to control stereochemistry during ring functionalization, important for applications sensitive to spatial configuration.

Analysis of Preparation Methods

Advantages and Challenges

| Aspect | Description |

|---|---|

| Reaction Efficiency | Alkylation and oxidation steps are well-established, providing moderate to high yields. |

| Selectivity | Oxidation must be carefully controlled to prevent overoxidation to carboxylic acids. |

| Scalability | Continuous flow and catalytic methods improve scalability and environmental impact. |

| Stereochemical Control | More advanced methods allow for stereoselective synthesis, though these are more complex. |

| Safety Considerations | Use of strong bases and oxidants requires careful handling and controlled reaction conditions. |

Comparative Summary of Preparation Routes

| Method | Key Reagents | Conditions | Yield & Purity | Scalability | Notes |

|---|---|---|---|---|---|

| Base-mediated alkylation + oxidation | NaH/KOtBu, 2-methylpropene, CrO3/KMnO4 | RT to reflux, acidic oxidation | Moderate to high | Suitable for scale-up | Common, straightforward |

| Ozonolysis of silyl ethers | O3, DCM, Me2S | -78 °C, inert atmosphere | High (stereoselective) | Limited industrial use | Useful for stereochemical control |

| Continuous flow synthesis | Catalytic bases, flow reactors | Controlled temp & flow rates | High and reproducible | Industrially favored | Efficient, environmentally friendly |

Research Findings and Supporting Data

Reaction Mechanisms

- The alkylation proceeds via enolate formation on cyclopentanone, which nucleophilically attacks the electrophilic alkene (2-methylpropene), resulting in C–C bond formation at the 1-position.

- Oxidation transforms the ketone intermediate to the aldehyde by selective cleavage of the carbonyl carbon’s oxidation state, avoiding further oxidation to acids.

Experimental Data Summary

| Parameter | Data/Observation |

|---|---|

| Molecular Formula | C11H16O |

| Molecular Weight | 166.26 g/mol |

| Boiling Point | Approximately 150–180 °C (varies with purity and substituents) |

| Solubility | Soluble in polar aprotic solvents (THF, DMSO); limited in water |

| Reaction Yields | Alkylation: 70–85%; Oxidation: 60–80% |

Literature Survey

- The synthetic methodology is consistently reported across peer-reviewed journals focusing on cyclopentane derivatives and aldehyde functionalization.

- Stereoselective approaches utilizing chiral auxiliaries or catalysts have been documented in journals like Synthesis and The Journal of Organic Chemistry, confirming the feasibility of enantioselective preparation.

- Industrial synthesis adaptations emphasize flow chemistry and green chemistry principles to optimize yield and reduce hazardous waste.

化学反应分析

Types of Reactions

2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The prop-2-en-1-yl group can undergo electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid

Reduction: NaBH4 in methanol, LiAlH4 in ether

Substitution: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in an inert solvent

Major Products

Oxidation: 2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid

Reduction: 2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-methanol

Substitution: Halogenated derivatives of the original compound

科学研究应用

2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.

作用机制

The mechanism of action of 2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s reactivity with biological molecules can lead to various biochemical effects, depending on the specific targets and pathways involved.

相似化合物的比较

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

Substituent Effects :

- The propenyl group in the target compound introduces unsaturation, enhancing reactivity compared to 2-Methylcyclopentane-1-carbaldehyde (fully saturated) .

- Stereochemistry : The (1R,2R,5S)-configured analog (CAS 55253-28-6) demonstrates the importance of stereochemistry in applications like fragrances, where odor profiles depend on spatial arrangement .

Ring Saturation :

- 2-Cyclopentene-1-carbaldehyde’s unsaturated ring increases electrophilicity, making it more reactive in Diels-Alder or oxidation reactions compared to the saturated target compound .

Functional Group Diversity :

- Prallethrin’s ester and propynyl groups contribute to its pesticidal activity, whereas the target compound’s aldehyde and propenyl groups may limit similar bioactivity .

Physicochemical Properties

Boiling/Melting Points :

- Aldehyde-containing cyclopentanes (e.g., 2-Methylcyclopentane-1-carbaldehyde) typically exhibit lower boiling points (~150–180°C) due to moderate polarity. The propenyl group in the target compound may slightly elevate this range due to increased molecular weight.

- Unsaturated analogs (e.g., 2-Cyclopentene-1-carbaldehyde) often have lower melting points owing to reduced symmetry .

Solubility :

- Aldehydes are generally soluble in polar aprotic solvents (e.g., DMSO, acetone). The propenyl group’s hydrophobicity may reduce water solubility compared to hydroxylated derivatives like 2-Hydroxy-3-methyl-2-cyclopenten-1-one .

生物活性

2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclopentane ring and an aldehyde functional group. Its molecular formula is with a molecular weight of approximately 166.26 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features:

- A cyclopentane ring providing structural stability.

- An aldehyde functional group that can engage in various chemical reactions, including the formation of Schiff bases with amines, which are critical in many biochemical pathways.

The biological activity of 2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde is largely attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The allyl group may also participate in various biochemical pathways, contributing to the compound's overall biological activity.

Antimicrobial Activity

Preliminary studies indicate that derivatives of 2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde may exhibit antimicrobial properties . The mechanism is believed to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress in microbial cells, thereby inhibiting their growth.

Anticancer Properties

Research into the anticancer potential of this compound is still emerging. Similar compounds with aldehyde and aliphatic groups have shown promising results in cancer cell lines. The ability of 2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde to induce apoptosis or inhibit cell proliferation in cancer cells could be linked to its structural features that allow interaction with cellular components.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several derivatives of cyclopentane-based aldehydes against common pathogens. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting that the structural characteristics of these compounds enhance their efficacy against microbes.

Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays were conducted using cancer cell lines such as HeLa and MCF-7. The results showed that compounds similar to 2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde demonstrated IC50 values comparable to standard chemotherapeutics, indicating potential for further development as anticancer agents .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。